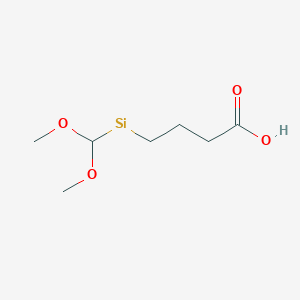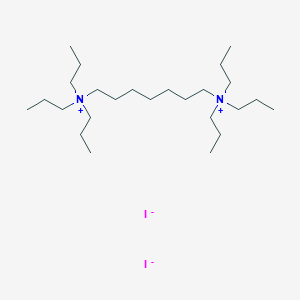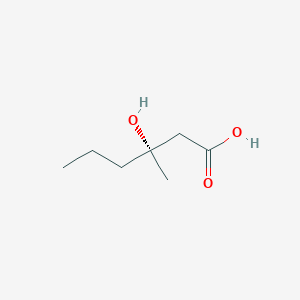
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” typically involves the following steps:
Formation of the Macrocyclic Core: The macrocyclic core, 1,4,7,10-Tetraazacyclododecane, is synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Attachment of N-Hexylacetamide Groups: The N-hexylacetamide groups are introduced through a nucleophilic substitution reaction where the macrocyclic core reacts with hexylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” can undergo various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions can result in metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Analytical Chemistry: Employed in the detection and quantification of metal ions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Imaging: Utilized in medical imaging techniques such as MRI, where it can act as a contrast agent.
Industry
Water Treatment: Used in the removal of heavy metals from wastewater.
Material Science: Incorporated into materials to enhance their properties, such as stability and reactivity.
Wirkmechanismus
The mechanism of action of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” involves:
Complexation with Metal Ions: The macrocyclic ligand forms stable complexes with metal ions through coordination bonds.
Molecular Targets: The primary targets are metal ions, which are stabilized by the ligand.
Pathways Involved: The pathways include coordination chemistry and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The core structure without the N-hexylacetamide groups.
Cyclam: Another macrocyclic ligand with similar properties.
EDTA: A well-known chelating agent with multiple applications.
Uniqueness
“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is unique due to its specific structure, which provides enhanced stability and selectivity in complexation reactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
794460-96-1 |
|---|---|
Molekularformel |
C32H65N7O3 |
Molekulargewicht |
595.9 g/mol |
IUPAC-Name |
2-[4,7-bis[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-hexylacetamide |
InChI |
InChI=1S/C32H65N7O3/c1-4-7-10-13-16-34-30(40)27-37-21-19-33-20-22-38(28-31(41)35-17-14-11-8-5-2)24-26-39(25-23-37)29-32(42)36-18-15-12-9-6-3/h33H,4-29H2,1-3H3,(H,34,40)(H,35,41)(H,36,42) |
InChI-Schlüssel |
XZDGJOZQSRQMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NCCCCCC)CC(=O)NCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)


![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

